molecular formula C19H18Cl2N4OS B4684896 N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE

N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4684896
M. Wt: 421.3 g/mol
InChI Key: ASHKYQXXTGBAPF-UHFFFAOYSA-N
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Description

“N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE” is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4OS/c20-14-6-5-13(11-15(14)21)25-9-7-24(8-10-25)12-18(26)23-19-22-16-3-1-2-4-17(16)27-19/h1-6,11H,7-10,12H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHKYQXXTGBAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the benzothiazole and piperazine derivatives with an acetamide linker under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions can occur at the piperazine ring or the acetamide group.

    Substitution: Various substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperazine moiety often enhances the compound’s ability to cross biological membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which have similar core structures.

    Piperazine Derivatives: Compounds such as 1-(3-chlorophenyl)piperazine, which share the piperazine ring.

Uniqueness

The uniqueness of “N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE” lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE

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